Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate
Brand Name: Vulcanchem
CAS No.: 61222-85-3
VCID: VC17276996
InChI: InChI=1S/C10H12O6/c1-6-7(5-10(13)15-6)16-9(12)4-3-8(11)14-2/h5-6H,3-4H2,1-2H3
SMILES:
Molecular Formula: C10H12O6
Molecular Weight: 228.20 g/mol

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate

CAS No.: 61222-85-3

Cat. No.: VC17276996

Molecular Formula: C10H12O6

Molecular Weight: 228.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate - 61222-85-3

Specification

CAS No. 61222-85-3
Molecular Formula C10H12O6
Molecular Weight 228.20 g/mol
IUPAC Name 1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate
Standard InChI InChI=1S/C10H12O6/c1-6-7(5-10(13)15-6)16-9(12)4-3-8(11)14-2/h5-6H,3-4H2,1-2H3
Standard InChI Key OCUCWKDJXROTLW-UHFFFAOYSA-N
Canonical SMILES CC1C(=CC(=O)O1)OC(=O)CCC(=O)OC

Introduction

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate is an organic compound with a unique molecular structure featuring a furan ring and various functional groups. It is also known by its IUPAC name, 1-O-methyl 4-O-(2-methyl-5-oxo-2H-furan-3-yl) butanedioate, and has a CAS number of 61222-85-3. This compound has garnered attention in both synthetic organic chemistry and medicinal research due to its potential applications and interesting chemical properties.

Synthesis and Reactions

The synthesis of methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate typically involves multi-step processes. A common synthetic route begins with the precursor 4-methylfuranone, which undergoes a series of reactions including oxidation, reduction, and esterification to yield the target compound. Common reagents involved in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Conditions such as controlled temperatures and pH levels are crucial for optimizing yields and purity during these transformations.

Biological Activities and Applications

Research indicates that methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate exhibits various biological activities, including potential anti-inflammatory and anticancer properties. The exact mechanisms of action involve interactions with specific molecular targets that influence biochemical pathways relevant to disease processes. This compound has several scientific applications, highlighting its versatility and significance in both academic research and industrial contexts.

Comparison with Similar Compounds

Methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate shares structural similarities with several other compounds, such as:

Compound NameMolecular FormulaUnique Features
Methyl 4-amino-5,5-dimethyl-2-oxo-2,5-dihydrofuran-3-carboxylateContains an amino group; potential for different biological activities.
Methyl 4-hydroxyfuran-3-carboxylateHydroxyl group provides different reactivity; used in various organic syntheses.
Ethyl 2-methylfuran-3-carboxylateEthyl instead of methyl group; alters solubility and reactivity patterns.

These compounds highlight the uniqueness of methyl 2-methyl-5-oxo-2,5-dihydrofuran-3-yl butanedioate through its specific functional groups and structural characteristics that influence its reactivity and biological activity.

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